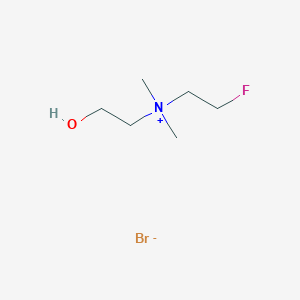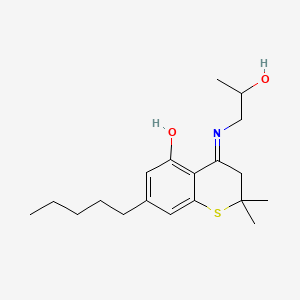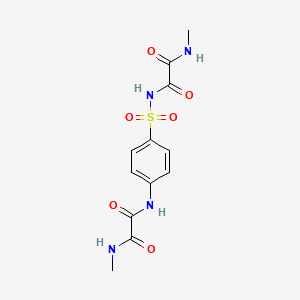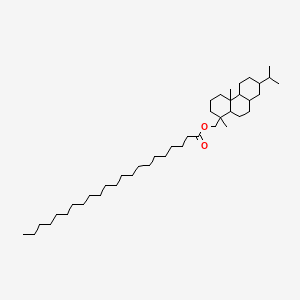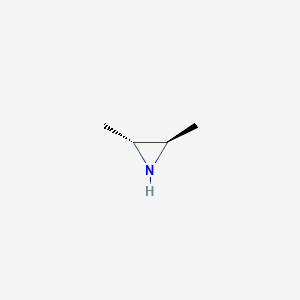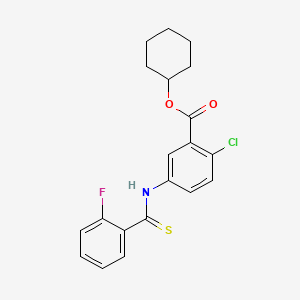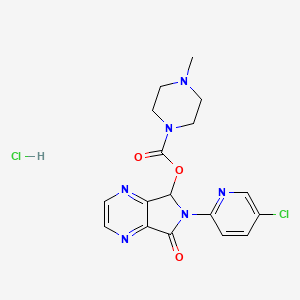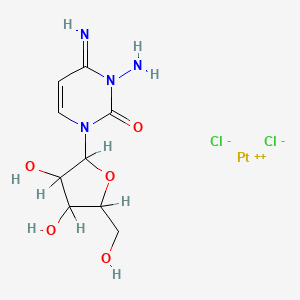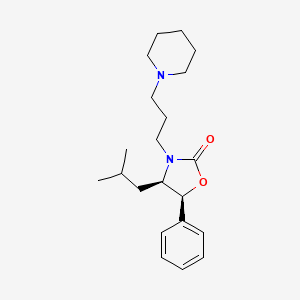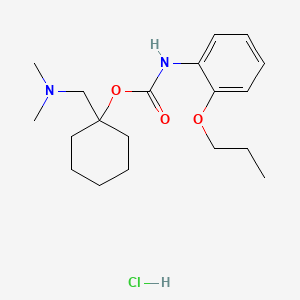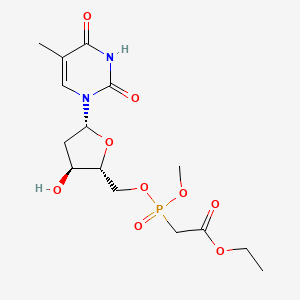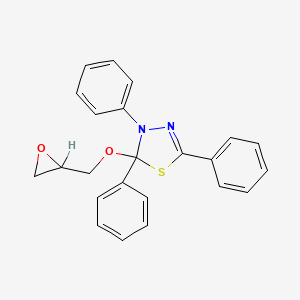
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,3,5-triphenyl-1,3,4-thiadiazole with an epoxide, such as glycidyl ether, in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted thiadiazole compounds.
科学研究应用
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the modulation of their activity. The oxirane ring is particularly reactive and can undergo ring-opening reactions with nucleophiles, resulting in the formation of stable adducts.
相似化合物的比较
Similar Compounds
2,3-Dihydro-2-phenyl-1,3,4-thiadiazole: Similar structure but lacks the oxiranylmethoxy group.
2,3-Dihydro-2-(methoxymethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a methoxymethoxy group instead of an oxiranylmethoxy group.
2,3-Dihydro-2-(chloromethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole: Similar structure with a chloromethoxy group instead of an oxiranylmethoxy group.
Uniqueness
The presence of the oxiranylmethoxy group in 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole imparts unique reactivity and potential biological activity compared to its analogs. This functional group allows for specific interactions with nucleophiles, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
160455-73-2 |
|---|---|
分子式 |
C23H20N2O2S |
分子量 |
388.5 g/mol |
IUPAC 名称 |
2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C23H20N2O2S/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI 键 |
PAWCVWGLPBBJFI-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2(N(N=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


